Cas no 41085-67-0 (2-Ethyl-2-(3-methylphenyl)propanedioic acid)

2-Ethyl-2-(3-methylphenyl)propanedioic acid is a dicarboxylic acid derivative characterized by its ethyl and 3-methylphenyl substituents on the central carbon of the propanedioic acid backbone. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its dicarboxylic functionality allows for versatile transformations, including esterification, amidation, and decarboxylation reactions. The aromatic methyl group enhances stability while offering potential for further functionalization. The compound’s balanced lipophilicity and steric properties contribute to its utility in designing biologically active molecules. Suitable for controlled reactions, it is commonly employed in research and industrial applications requiring precise molecular modifications.
2-Ethyl-2-(3-methylphenyl)propanedioic acid structure
41085-67-0 structure
Product name:2-Ethyl-2-(3-methylphenyl)propanedioic acid
CAS No:41085-67-0
MF:C12H14O4
MW:222.237164020538
CID:5949543
PubChem ID:23423481

2-Ethyl-2-(3-methylphenyl)propanedioic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-703931
    • 2-ethyl-2-(3-methylphenyl)propanedioic acid
    • 41085-67-0
    • 2-Ethyl-2-(3-methylphenyl)propanedioic acid
    • Inchi: 1S/C12H14O4/c1-3-12(10(13)14,11(15)16)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,14)(H,15,16)
    • InChI Key: FBUCVGFOSUMVRP-UHFFFAOYSA-N
    • SMILES: OC(C(C(=O)O)(C1C=CC=C(C)C=1)CC)=O

Computed Properties

  • Exact Mass: 222.08920892g/mol
  • Monoisotopic Mass: 222.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 74.6Ų

2-Ethyl-2-(3-methylphenyl)propanedioic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-703931-5.0g
2-ethyl-2-(3-methylphenyl)propanedioic acid
41085-67-0
5g
$3687.0 2023-05-29
Enamine
EN300-703931-2.5g
2-ethyl-2-(3-methylphenyl)propanedioic acid
41085-67-0
2.5g
$2492.0 2023-05-29
Enamine
EN300-703931-10.0g
2-ethyl-2-(3-methylphenyl)propanedioic acid
41085-67-0
10g
$5467.0 2023-05-29
Enamine
EN300-703931-0.1g
2-ethyl-2-(3-methylphenyl)propanedioic acid
41085-67-0
0.1g
$1119.0 2023-05-29
Enamine
EN300-703931-0.25g
2-ethyl-2-(3-methylphenyl)propanedioic acid
41085-67-0
0.25g
$1170.0 2023-05-29
Enamine
EN300-703931-1.0g
2-ethyl-2-(3-methylphenyl)propanedioic acid
41085-67-0
1g
$1272.0 2023-05-29
Enamine
EN300-703931-0.5g
2-ethyl-2-(3-methylphenyl)propanedioic acid
41085-67-0
0.5g
$1221.0 2023-05-29
Enamine
EN300-703931-0.05g
2-ethyl-2-(3-methylphenyl)propanedioic acid
41085-67-0
0.05g
$1068.0 2023-05-29

Additional information on 2-Ethyl-2-(3-methylphenyl)propanedioic acid

Introduction to 2-Ethyl-2-(3-methylphenyl)propanedioic acid (CAS No. 41085-67-0) and Its Emerging Applications in Chemical Biology

2-Ethyl-2-(3-methylphenyl)propanedioic acid, identified by its Chemical Abstracts Service (CAS) number 41085-67-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This dicarboxylic acid derivative, featuring a branched aliphatic side chain and a phenyl ring substituent, exhibits promising characteristics for various biochemical applications, including drug discovery, material science, and synthetic chemistry.

The molecular structure of 2-Ethyl-2-(3-methylphenyl)propanedioic acid consists of a central propanedioic acid backbone with ethyl and 3-methylphenyl groups attached. This configuration imparts distinct reactivity and binding capabilities, making it a valuable scaffold for designing novel bioactive molecules. The presence of two carboxylic acid groups enhances its versatility in forming coordination complexes, esters, or amides, which are pivotal in medicinal chemistry and catalysis.

In recent years, the compound has been explored in the development of bioactive molecules targeting neurological disorders. Studies have demonstrated its potential as a precursor for synthesizing neuroprotective agents, leveraging its ability to interact with specific enzymatic pathways involved in neurodegeneration. The phenyl ring moiety, in particular, has been shown to modulate receptor activity, suggesting its utility in designing pharmaceutical intermediates that could enhance central nervous system (CNS) drug efficacy.

Moreover, the dicarboxylic acid derivative nature of this compound has opened avenues for its application in material science. Researchers have investigated its role as a building block for polymer synthesis, where it can contribute to the formation of cross-linked networks with enhanced mechanical and thermal properties. Such materials are increasingly relevant in industries requiring durable and lightweight components, such as aerospace and automotive manufacturing.

The synthesis of 2-Ethyl-2-(3-methylphenyl)propanedioic acid itself presents an interesting challenge due to the need for precise functional group manipulation. Advanced synthetic methodologies, including catalytic hydrogenation and regioselective coupling reactions, have been employed to achieve high yields and purity. These techniques not only highlight the compound's synthetic utility but also underscore the growing sophistication of modern organic chemistry in producing complex molecules with tailored properties.

Recent advancements in computational chemistry have further illuminated the potential of this compound. Molecular docking simulations have revealed that 2-Ethyl-2-(3-methylphenyl)propanedioic acid can bind effectively to a variety of biological targets, including kinases and proteases implicated in cancer metabolism. This computational evidence aligns well with experimental findings, reinforcing its role as a promising candidate for further biochemical investigation.

The compound's stability under various conditions has also been a focus of research. Studies indicate that it maintains structural integrity under both acidic and basic environments, suggesting broad applicability in industrial processes where pH variations are common. This stability is attributed to the robust nature of its ester-like functionalities and the aromatic ring's resistance to oxidative degradation.

In conclusion, 2-Ethyl-2-(3-methylphenyl)propanedioic acid (CAS No. 41085-67-0) represents a fascinating example of how structural diversity can be leveraged to develop multifunctional compounds with significant implications across multiple scientific domains. Its potential applications in drug development, material science, and synthetic chemistry continue to drive innovation, making it a subject of intense interest among researchers worldwide.

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